molecular formula C11H12O2 B13314273 3-(3,5-Dimethylphenyl)-3-oxopropanal

3-(3,5-Dimethylphenyl)-3-oxopropanal

Cat. No.: B13314273
M. Wt: 176.21 g/mol
InChI Key: FSTUNVMVLUVXEV-UHFFFAOYSA-N
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Description

3-(3,5-Dimethylphenyl)-3-oxopropanal is an organic compound characterized by the presence of a phenyl ring substituted with two methyl groups at the 3 and 5 positions, and an oxo group attached to a propanal chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3,5-Dimethylphenyl)-3-oxopropanal typically involves the Friedel-Crafts acylation reaction. This process uses 3,5-dimethylbenzene (mesitylene) as the starting material, which reacts with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction proceeds under anhydrous conditions to yield the desired product.

Industrial Production Methods: On an industrial scale, the production of this compound can be optimized by using continuous flow reactors. These reactors allow for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring, allowing for further functionalization. Typical reagents include halogens (e.g., bromine) and nitrating agents (e.g., nitric acid).

Common Reagents and Conditions:

    Oxidation: KMnO₄ in acidic or basic medium.

    Reduction: NaBH₄ in methanol or ethanol, LiAlH₄ in ether.

    Substitution: Halogens in the presence of a catalyst like iron (Fe) or aluminum chloride (AlCl₃).

Major Products:

    Oxidation: 3-(3,5-Dimethylphenyl)propanoic acid.

    Reduction: 3-(3,5-Dimethylphenyl)-3-hydroxypropanal.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry: 3-(3,5-Dimethylphenyl)-3-oxopropanal is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

Biology: In biological research, this compound can be used to study enzyme-catalyzed reactions involving aldehydes and ketones. It serves as a model substrate for investigating the mechanisms of these enzymes.

Medicine: Potential applications in medicinal chemistry include the development of new pharmaceuticals. The compound’s structural features may be exploited to design drugs with specific biological activities.

Industry: In the industrial sector, this compound is used in the manufacture of fragrances and flavoring agents due to its aromatic properties.

Mechanism of Action

The mechanism by which 3-(3,5-Dimethylphenyl)-3-oxopropanal exerts its effects depends on the specific reaction or application. In oxidation reactions, the aldehyde group is converted to a carboxylic acid through the transfer of electrons. In reduction reactions, the aldehyde is converted to an alcohol by the addition of hydrogen atoms. The aromatic ring can undergo electrophilic substitution, where an electrophile replaces a hydrogen atom on the ring.

Comparison with Similar Compounds

    3-(3,5-Dimethylphenyl)propanal: Lacks the oxo group, making it less reactive in certain chemical reactions.

    3-(3,5-Dimethylphenyl)-2-propenal: Contains a double bond, leading to different reactivity and applications.

    3-(3,5-Dimethylphenyl)-3-hydroxypropanal:

Uniqueness: 3-(3,5-Dimethylphenyl)-3-oxopropanal is unique due to the presence of both an aromatic ring and an oxo group, which confer distinct reactivity patterns. This combination allows for a wide range of chemical transformations and applications, making it a versatile compound in various fields of research and industry.

Properties

Molecular Formula

C11H12O2

Molecular Weight

176.21 g/mol

IUPAC Name

3-(3,5-dimethylphenyl)-3-oxopropanal

InChI

InChI=1S/C11H12O2/c1-8-5-9(2)7-10(6-8)11(13)3-4-12/h4-7H,3H2,1-2H3

InChI Key

FSTUNVMVLUVXEV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)CC=O)C

Origin of Product

United States

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